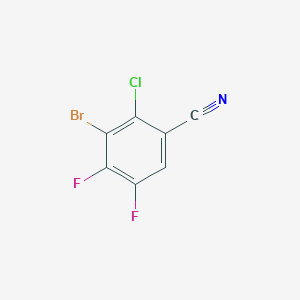
3-Bromo-2-chloro-4,5-difluorobenzonitrile
Cat. No. B8326333
M. Wt: 252.44 g/mol
InChI Key: SWPHYWKLKQMBCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04791225
Procedure details


3-Bromo-2-chloro-4,5-difluorobenzenediazonium tetrafluoroborate (35.6 g) was added portionwise during 40 minutes to a solution of cuprous cyanide (18.67 g), potassium cyanide (27.14 g) and sodium carbonate (5.52 g) in water (200 ml) with stirring vigorously at room temperature. After the mixture was stirred for 4.5 hours, benzene (250 ml) was added to the suspension and then the mixture was stirred for 25 minutes. The insoluble materials were collected by filtration, and washed with benzene. The filtrate and washings were combined and washed with water, dried over ahhydrous sodium sulfate and then concentrated. The resulting residue was purified by silica gel chromatography eluting with dichloromethane-n-hexane (1:3) and further recrystallized from n-hexane-dichloromethane to give the title compound (10.9 g) as light yellow needles, mp 71°-72.5° C.
Name
3-Bromo-2-chloro-4,5-difluorobenzenediazonium tetrafluoroborate
Quantity
35.6 g
Type
reactant
Reaction Step One

[Compound]
Name
cuprous cyanide
Quantity
18.67 g
Type
reactant
Reaction Step One





Name
Identifiers


|
REACTION_CXSMILES
|
F[B-](F)(F)F.[Br:6][C:7]1[C:8]([Cl:17])=[C:9]([N+]#N)[CH:10]=[C:11]([F:14])[C:12]=1[F:13].[C-:18]#[N:19].[K+].C(=O)([O-])[O-].[Na+].[Na+].C1C=CC=CC=1>O>[Br:6][C:7]1[C:8]([Cl:17])=[C:9]([CH:10]=[C:11]([F:14])[C:12]=1[F:13])[C:18]#[N:19] |f:0.1,2.3,4.5.6|
|
Inputs


Step One
|
Name
|
3-Bromo-2-chloro-4,5-difluorobenzenediazonium tetrafluoroborate
|
|
Quantity
|
35.6 g
|
|
Type
|
reactant
|
|
Smiles
|
F[B-](F)(F)F.BrC=1C(=C(C=C(C1F)F)[N+]#N)Cl
|
[Compound]
|
Name
|
cuprous cyanide
|
|
Quantity
|
18.67 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
27.14 g
|
|
Type
|
reactant
|
|
Smiles
|
[C-]#N.[K+]
|
|
Name
|
|
|
Quantity
|
5.52 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=C1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring vigorously at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
After the mixture was stirred for 4.5 hours
|
|
Duration
|
4.5 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the mixture was stirred for 25 minutes
|
|
Duration
|
25 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The insoluble materials were collected by filtration
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with benzene
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over ahhydrous sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting residue was purified by silica gel chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with dichloromethane-n-hexane (1:3)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further recrystallized from n-hexane-dichloromethane
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C#N)C=C(C1F)F)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 10.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 41.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
